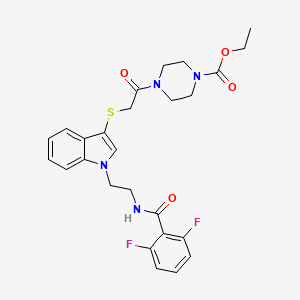

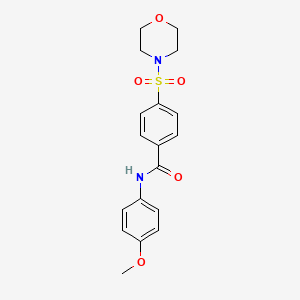

ethyl 4-(2-((1-(2-(2,6-difluorobenzamido)ethyl)-1H-indol-3-yl)thio)acetyl)piperazine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule that contains several functional groups. It has an indole group, which is a common structure in many natural products and pharmaceuticals. The molecule also contains a piperazine ring, which is often found in drugs due to its ability to improve solubility and bioavailability . The presence of a difluorobenzamido group suggests that the compound might have interesting biological activities, as fluorine atoms are often used in drug design to modulate properties like lipophilicity and metabolic stability .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the preparation of the individual building blocks (the indole, the piperazine, and the difluorobenzamido group), followed by their coupling. The exact synthetic route would depend on the desired stereochemistry and the availability of starting materials .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a potential for stereochemistry. The indole and piperazine rings would provide a rigid core, while the difluorobenzamido group could potentially introduce some conformational flexibility .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions. For example, the indole nitrogen could act as a nucleophile, the piperazine nitrogens could be protonated or alkylated, and the carbonyl group in the difluorobenzamido moiety could be reduced .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the piperazine ring could improve water solubility, while the difluorobenzamido group could increase lipophilicity .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Research in medicinal chemistry has explored compounds structurally related to ethyl 4-(2-((1-(2-(2,6-difluorobenzamido)ethyl)-1H-indol-3-yl)thio)acetyl)piperazine-1-carboxylate for their potential biological activities. For instance, compounds containing ethyl piperazine-1-carboxylate moieties have been synthesized and evaluated for antimicrobial, antilipase, and antiurease activities. Some of these synthesized compounds exhibited good to moderate antimicrobial activity against test microorganisms, with a few also showing antiurease and antilipase activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Crystallography and Structural Analysis

In crystallography, the structural analysis of compounds similar to the specified ethyl 4-(2-((1-(2-(2,6-difluorobenzamido)ethyl)-1H-indol-3-yl)thio)acetyl)piperazine-1-carboxylate reveals detailed insights into their molecular conformation, hydrogen bonding, and crystal packing. For example, the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA) was studied to understand its conformation and dihedral angles, providing a basis for understanding the structural properties of related compounds (Faizi, Ahmad, & Golenya, 2016).

Organic Synthesis and Chemical Transformations

Organic synthesis research focuses on the creation and transformation of compounds with piperazine moieties, exploring their chemical behavior and potential applications. The reaction of ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates with secondary amines, resulting in N,N'-disubstituted piperazine derivatives, exemplifies the chemical versatility and potential utility of these compounds in synthetic chemistry (Vasileva, Vaganov, Shipilovskikh, & Rubtsov, 2018).

Biological Studies

Biological evaluation of piperazine derivatives has included the examination of their herbicidal, cytokinin mimicry, and antimicrobial activities. Specific piperazine compounds have shown significant herbicidal activity against Triticum aestivum and possess cytokinin-like activity, suggesting their potential as agrochemicals (Stoilkova, Yonova, & Ananieva, 2014).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 4-[2-[1-[2-[(2,6-difluorobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28F2N4O4S/c1-2-36-26(35)31-14-12-30(13-15-31)23(33)17-37-22-16-32(21-9-4-3-6-18(21)22)11-10-29-25(34)24-19(27)7-5-8-20(24)28/h3-9,16H,2,10-15,17H2,1H3,(H,29,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZQMEEBFUAXRGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=C(C=CC=C4F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28F2N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-(2-((1-(2-(2,6-difluorobenzamido)ethyl)-1H-indol-3-yl)thio)acetyl)piperazine-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-{4-[(Butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B2654176.png)

![N-[(4-methylphenyl)methyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2654181.png)

![N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2654182.png)

![N-[[4-(4-Cyclopentyloxypiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2654183.png)

![1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B2654186.png)

![ethyl 4-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2654187.png)

![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2654192.png)

![2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2654196.png)

![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,4-difluorobenzamide](/img/structure/B2654197.png)